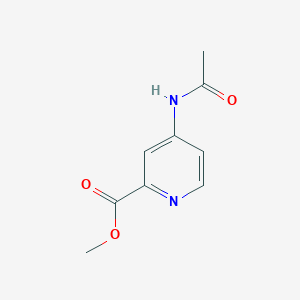

Methyl 4-acetamidopyridine-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 4-acetamidopyridine-2-carboxylate is an organic compound that belongs to the pyridine family. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. This compound, in particular, has garnered attention due to its potential biological activities and its role as an intermediate in the synthesis of various bioactive molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-acetamidopyridine-2-carboxylate typically involves the acylation of 4-aminopyridine-2-carboxylic acid with acetic anhydride, followed by esterification with methanol. The reaction conditions often include the use of a base such as pyridine or triethylamine to facilitate the acylation process. The esterification step is usually carried out under acidic conditions using a catalyst like sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters and to minimize the risk of side reactions.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 4-acetamidopyridine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyridine compounds, depending on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Methyl 4-acetamidopyridine-2-carboxylate is utilized in the development of various pharmaceutical agents, particularly those targeting neurological disorders. Its structure allows it to interact effectively with biological targets, making it a candidate for drug design.

Case Study: nNOS Inhibitors

Recent studies have highlighted the compound's role in synthesizing selective inhibitors for neuronal nitric oxide synthase (nNOS), which is implicated in neurodegenerative diseases. The incorporation of the 2-amino-pyridine scaffold has shown to enhance binding affinity to target proteins, leading to improved therapeutic efficacy .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis, particularly in the preparation of pyridine derivatives and other heterocycles.

Synthesis Techniques

The synthesis of this compound often involves:

- Reduction Reactions : It can be synthesized through reduction processes involving pyridine derivatives.

- C–H Methylation : Techniques such as C–H methylation have been employed to install methyl groups selectively, enhancing the compound's reactivity and utility in further chemical transformations .

Biocatalysis

Recent advancements have demonstrated the use of whole-cell biocatalysts for the conversion of related pyridine derivatives into hydroxylated products. For instance, Burkholderia sp. MAK1 has been shown to effectively convert various pyridin-2-amines into their hydroxylated forms, showcasing potential applications in green chemistry and sustainable processes .

Material Science

The compound's unique properties make it suitable for applications in material science, particularly in developing functional materials with specific electronic or optical properties.

Example Application

Research indicates that this compound can be incorporated into polymer matrices to enhance their thermal stability and mechanical properties, which is crucial for developing advanced materials for electronics .

Data Table: Comparative Analysis of Applications

Mecanismo De Acción

The mechanism of action of Methyl 4-acetamidopyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. In receptor-mediated pathways, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparación Con Compuestos Similares

Similar Compounds

- Methyl 4-aminopyridine-2-carboxylate

- Methyl 4-nitropyridine-2-carboxylate

- Methyl 4-hydroxypyridine-2-carboxylate

Uniqueness

Methyl 4-acetamidopyridine-2-carboxylate is unique due to its acetamido group, which imparts specific chemical and biological properties. This functional group enhances the compound’s ability to interact with biological targets, making it a valuable scaffold in drug design and other applications.

Actividad Biológica

Methyl 4-acetamidopyridine-2-carboxylate is a pyridine derivative that has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antimicrobial, antiproliferative, and enzyme inhibition effects.

Chemical Structure and Properties

This compound features a pyridine ring substituted with an acetamide and a carboxylate group. The presence of these functional groups is crucial for its biological activity, as they can interact with various biological targets.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of this compound and its derivatives. For instance, a study synthesized multiple derivatives of pyridine carboxylates and evaluated their in vitro antimicrobial activity against various pathogens.

Key Findings:

- Activity Spectrum : The compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating effectiveness against strains such as Staphylococcus aureus and Escherichia coli .

- Comparison with Other Compounds : In comparative studies, derivatives with additional functional groups showed enhanced antimicrobial activity, suggesting that structural modifications can improve efficacy .

| Compound | MIC (µg/mL) | Target Organisms |

|---|---|---|

| This compound | 50 | S. aureus, E. coli |

| Derivative A | 25 | Pseudomonas aeruginosa |

| Derivative B | 10 | Candida albicans |

Antiproliferative Activity

Research has also highlighted the antiproliferative effects of this compound on various cancer cell lines.

Study Insights:

- Cell Lines Tested : The compound was tested against several human cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer) .

- IC50 Values : The compound demonstrated varying IC50 values across different cell lines, indicating its potential as an anticancer agent. For example, it exhibited an IC50 of approximately 21 µM against MDA-MB-231 cells, suggesting significant antiproliferative activity .

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 18 |

| A549 | 25 |

| MDA-MB-231 | 21 |

Enzyme Inhibition

In addition to its antimicrobial and anticancer properties, this compound has shown potential in inhibiting specific enzymes.

Enzyme Studies:

- α-Amylase Inhibition : A study indicated that the compound exhibits α-amylase inhibitory activity, which is relevant for managing diabetes. The IC50 value for α-amylase inhibition was reported at approximately 437.73 µg/mL when coordinated with copper ions .

| Enzyme | IC50 (µg/mL) |

|---|---|

| α-Amylase | 437.73 |

Propiedades

IUPAC Name |

methyl 4-acetamidopyridine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c1-6(12)11-7-3-4-10-8(5-7)9(13)14-2/h3-5H,1-2H3,(H,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOHWSLCOEPDQQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=NC=C1)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.